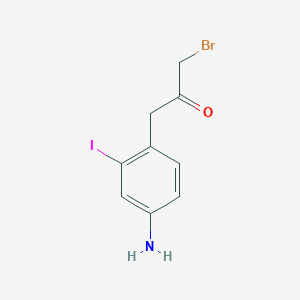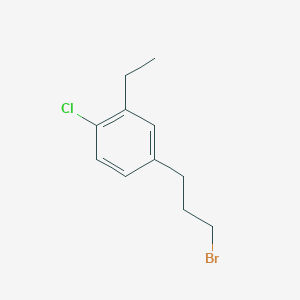![molecular formula C9H11BrN4O B14043185 6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14043185.png)
6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom at the 6-position, a carboxamide group at the 2-position, and a dimethylaminomethylideneamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of Carboxamide Group: The brominated pyridine is then reacted with a suitable carboxamide precursor, such as pyridine-2-carboxylic acid, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the carboxamide group at the 2-position.
Introduction of Dimethylaminomethylideneamino Group: The final step involves the introduction of the dimethylaminomethylideneamino group. This can be achieved by reacting the intermediate with dimethylamine and formaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the dimethylaminomethylideneamino group, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like potassium carbonate, are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the dimethylaminomethylideneamino group.
Hydrolysis Products: Pyridine-2-carboxylic acid and dimethylamine.
科学研究应用
6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in studies to understand its biological activity, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
6-bromo-N-[(Z)-methylaminomethylideneamino]pyridine-2-carboxamide: Similar structure but with a methyl group instead of a dimethylamino group.
6-chloro-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-3-carboxamide: Similar structure but with the carboxamide group at the 3-position instead of the 2-position.
Uniqueness
6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the bromine atom, carboxamide group, and dimethylaminomethylideneamino group allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
属性
分子式 |
C9H11BrN4O |
|---|---|
分子量 |
271.11 g/mol |
IUPAC 名称 |
6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C9H11BrN4O/c1-14(2)6-11-13-9(15)7-4-3-5-8(10)12-7/h3-6H,1-2H3,(H,13,15)/b11-6- |
InChI 键 |
ZECIQTNFCLSJLP-WDZFZDKYSA-N |
手性 SMILES |
CN(C)/C=N\NC(=O)C1=NC(=CC=C1)Br |
规范 SMILES |
CN(C)C=NNC(=O)C1=NC(=CC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,4S,5S,6S)-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B14043110.png)

![[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea](/img/structure/B14043124.png)


![rel-7-(tert-Butyl) 4-ethyl (4S,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate](/img/structure/B14043141.png)

![ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate](/img/structure/B14043154.png)


![Methyl 3-(acetoxymethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoate](/img/structure/B14043172.png)



